2-(But-3-ynyl)benzo[d]oxazol-4-ol
Description
2-(But-3-ynyl)benzo[d]oxazol-4-ol is a benzo[d]oxazole derivative featuring a hydroxyl group at the 4-position and a but-3-ynyl substituent at the 2-position. This compound belongs to a broader class of heterocyclic molecules, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and receptor modulation properties .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-but-3-ynyl-1,3-benzoxazol-4-ol |
InChI |
InChI=1S/C11H9NO2/c1-2-3-7-10-12-11-8(13)5-4-6-9(11)14-10/h1,4-6,13H,3,7H2 |
InChI Key |
BBLGIPALLGUDGD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=NC2=C(C=CC=C2O1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The alkyne group in this compound provides a handle for bioorthogonal reactions, unlike the phenyl or benzyl groups in analogs .
Physicochemical Properties
Critical physicochemical parameters are compared below:
| Property | This compound | (S)-6,6-Dimethyl-2-phenyl-... | 2-(4-Methylbenzyl)benzo[d]oxazole |
|---|---|---|---|
| Molecular Weight | ~217.23 g/mol | ~259.34 g/mol | ~223.27 g/mol |
| Hydrogen Bond Donors | 1 (-OH) | 1 (-OH) | 0 |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.0 (high lipophilicity) | ~3.5 (high lipophilicity) |
| Optical Activity | None (achiral) | [α]D20.4 +22.4° (S-enantiomer) | None (achiral) |
Implications :
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